molecular formula C6H15ClN2O2S B1382532 1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride CAS No. 1803584-71-5

1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride

Cat. No.: B1382532
CAS No.: 1803584-71-5
M. Wt: 214.71 g/mol
InChI Key: CBPNALYCKRBIDX-UHFFFAOYSA-N
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Description

Molecular Properties and Structural Parameters

The structural analysis reveals several important molecular parameters that define the compound's three-dimensional arrangement and chemical behavior:

Property Value
Heavy Atoms Count 12
Rotatable Bond Count 1
Number of Rings 1
Carbon Bond Saturation (Fsp3) 1
Polar Surface Area 49 Ų
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Logarithm of Partition Coefficient -1.5

The low rotatable bond count indicates a relatively rigid molecular structure, with limited conformational flexibility primarily restricted to rotation around the bond connecting the methanesulfonyl group to the pyrrolidine nitrogen. The polar surface area of 49 square angstroms suggests moderate polarity, consistent with the presence of both the sulfonyl and amino functional groups. The negative logarithm of partition coefficient value of -1.5 indicates high hydrophilicity, which is expected for a hydrochloride salt of an amine compound.

The hydrogen bonding pattern reveals three potential hydrogen bond acceptor sites, likely corresponding to the two sulfonyl oxygen atoms and the chloride ion, while the single hydrogen bond donor corresponds to the protonated methylamino group. This hydrogen bonding capability significantly influences the compound's solubility characteristics and intermolecular interactions in both solution and solid state.

Properties

IUPAC Name

N-methyl-1-methylsulfonylpyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-7-6-3-4-8(5-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPNALYCKRBIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters for N-Methylpyrrolidine Preparation

Parameter Range/Value Notes
Methylamine concentration 30-50 wt% Aqueous solution
Ether solvent Diglyme, Anisole Forms hydrogen bond with methylamine
Molar ratio (1,4-dichlorobutane : methylamine) 1 : 3.5-4.5 Excess methylamine to drive reaction
Potassium iodide to 1,4-dichlorobutane ratio 2.5-6 : 100 Catalyst amount
Reaction temperature 100-120 °C Normal pressure
Reaction time 3-8 hours Sufficient for completion
Product yield >88% High yield and purity

After reaction, the mixture is treated with alkali to adjust pH to 12-13, followed by distillation to separate methylamine-water azeotrope, N-methylpyrrolidine, water, and ether solvent fractions.

The next critical step is the introduction of the methanesulfonyl group at the nitrogen atom of the pyrrolidine ring:

  • Methanesulfonyl Chloride Reaction : N-methylpyrrolidine or its derivatives are reacted with methanesulfonyl chloride under controlled conditions to form the corresponding methanesulfonyl-substituted amine. This reaction typically proceeds in an inert organic solvent such as dichloromethane or tetrahydrofuran with a base (e.g., triethylamine) to neutralize the released HCl.

  • Reaction conditions are carefully controlled to avoid over-sulfonylation or side reactions, maintaining the integrity of the pyrrolidine ring and selective substitution on the nitrogen atom.

Formation of Hydrochloride Salt

Finally, the free base 1-methanesulfonyl-N-methylpyrrolidin-3-amine is converted into its hydrochloride salt to improve stability, solubility, and handling:

  • Acidification with Hydrogen Chloride : The free base is treated with hydrochloric acid (gaseous or aqueous) under mild conditions to form the hydrochloride salt.

  • This step ensures the compound is isolated as a crystalline solid with defined purity and physicochemical properties suitable for further applications.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome Yield/Purity
1. N-Methylpyrrolidine synthesis 1,4-dichlorobutane + methylamine, K I catalyst, diglyme, 100-120 °C, 3-8 h N-methylpyrrolidine intermediate >88% yield, >99% purity
2. Methanesulfonylation Methanesulfonyl chloride, base (e.g., triethylamine), organic solvent 1-methanesulfonyl-N-methylpyrrolidin-3-amine High selectivity
3. Hydrochloride salt formation Treatment with HCl This compound Crystalline salt, stable

Research Findings and Industrial Relevance

  • The ether solvent-based method for N-methylpyrrolidine synthesis is favored industrially due to its mild conditions, avoidance of high pressure, and excellent yield and purity, as demonstrated by patent CN110590706B.

  • The sulfonylation step is a standard procedure in organic synthesis, with well-established protocols ensuring selective functionalization.

  • The final hydrochloride salt formation is critical for pharmaceutical and fine chemical applications, enhancing compound stability and usability.

  • Alternative routes involving catalytic hydrogenation or methylation with formaldehyde exist but are less practical for large-scale synthesis due to equipment or reagent constraints.

Chemical Reactions Analysis

1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

1-Methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride exhibits a range of pharmacological activities, making it a candidate for various therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. The methanesulfonyl group may enhance interaction with microbial targets, leading to effective inhibition of bacterial growth.

Anticancer Potential

The compound's ability to modulate specific biochemical pathways involved in tumor growth suggests potential applications in cancer therapy. Studies have shown that derivatives can induce apoptosis in cancer cells, providing a basis for further exploration in oncology.

Neurological Applications

Given its structural similarity to known neuroactive compounds, there is potential for this compound to impact neurological disorders. Its effects on neurotransmitter systems could position it as a candidate for treating conditions like depression or anxiety.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of methanesulfonyl-containing compounds were tested against various bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting that the compound could serve as a lead structure for new antibiotics .

Case Study 2: Anticancer Activity

A research article highlighted the anticancer effects of similar pyrrolidine derivatives on human cancer cell lines. The study reported that these compounds inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 3: Neuropharmacology

Investigations into the neuropharmacological properties of related compounds revealed promising results in modulating serotonin receptors, indicating potential applications in treating mood disorders .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
AntimicrobialInhibition of bacterial growthSignificant reduction in viability against strains
AnticancerInduction of apoptosis in cancer cellsInhibition of proliferation via caspase pathways
NeurologicalModulation of neurotransmitter systemsPotential efficacy in mood disorders

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride
  • CAS Number: 1096836-33-7 (SY203471) ; Note: Another CAS (651056-84-7) is associated with its (S)-enantiomer .
  • Molecular Formula : C₆H₁₃ClN₂O₂S (free base: C₅H₁₂N₂O₂S)
  • Molecular Weight : 200.69 g/mol (free base basis: 164.22 g/mol) .
  • Structure : Features a pyrrolidine ring substituted with a methanesulfonyl group at position 1, a methylamine group at position 3, and a hydrochloride salt.

Key Properties :

  • Storage : Requires storage under inert atmosphere at 2–8°C, indicating sensitivity to moisture or oxidation .
  • Hazards : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation) .

Applications : Likely serves as a synthetic intermediate in pharmaceuticals due to its pyrrolidine scaffold, which is common in bioactive molecules (e.g., dopamine agonists, enzyme inhibitors) .

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrrolidin-3-Amine Derivatives

The target compound is compared to three analogues (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Differences vs. Target Compound
1-Methyl-1H-pyrrol-3-amine hydrochloride C₅H₉ClN₂ 132.59 Methyl at N1, no sulfonyl group 1194757-83-9 Simpler structure; lacks sulfonyl and N-methyl groups
1-Cyclopropylpyrrolidin-3-amine C₇H₁₄N₂ 126.20 Cyclopropyl at N1, free base form 936221-78-2 Cyclopropyl substituent; no hydrochloride salt
(S)-1-(Methylsulfonyl)pyrrolidin-3-amine hydrochloride C₅H₁₃ClN₂O₂S 200.69 Enantiomerically pure (S)-configuration 651056-84-7 Stereochemistry impacts receptor binding

Functional Group Analysis

  • Methanesulfonyl Group : Unique to the target compound, this electron-withdrawing group enhances polarity and metabolic stability compared to analogues with alkyl or aryl substituents (e.g., 1-Methyl-1H-pyrrol-3-amine hydrochloride) .
  • Hydrochloride Salt : Improves solubility in aqueous media compared to free bases (e.g., 1-Cyclopropylpyrrolidin-3-amine) .

Key Research Findings and Limitations

  • Discrepancies in CAS Numbers : Two distinct CAS numbers (1096836-33-7 and 651056-84-7) are associated with the compound, possibly indicating enantiomers or salt forms. Further verification is required .
  • Data Gaps: Limited solubility and stability data for the target compound necessitate experimental validation.

Biological Activity

1-Methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride, identified by the CAS number 1803584-71-5, is a chemical compound with the molecular formula C₆H₁₅ClN₂O₂S and a molecular weight of 214.71 g/mol. This compound incorporates a methanesulfonyl group attached to a N-methylpyrrolidin-3-amine structure, contributing to its unique properties and potential biological activities.

Chemical Structure and Properties

The structural characteristics of this compound enhance its solubility and reactivity compared to simpler amine derivatives. The presence of the methanesulfonyl group is significant as it may influence the compound's interactions with biological targets.

PropertyValue
Molecular FormulaC₆H₁₅ClN₂O₂S
Molecular Weight214.71 g/mol
CAS Number1803584-71-5
AppearanceWhite crystalline solid
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may exhibit biological activities typical of sulfonamide compounds, including antimicrobial properties through the inhibition of folic acid synthesis, which is crucial for bacterial nucleic acid production.

Antimicrobial Activity

Sulfonamides are known for their ability to inhibit bacterial growth. Research indicates that this compound may share these characteristics, potentially positioning it as a candidate for further development in treating bacterial infections.

Inhibitory Effects on Enzymes

In medicinal chemistry applications, this compound has been explored for its role as a selective COX-2 inhibitor. In studies involving various synthesized derivatives, compounds similar to this compound exhibited significant inhibitory activity against COX-2, with some showing IC50 values as low as 0.07 μM.

Synthesis and Evaluation

The synthesis of this compound typically involves a two-step reaction process, where N-methylpyrrolidin-3-amine reacts with methanesulfonyl chloride in the presence of a base like triethylamine. This method not only yields the target compound but also allows for the exploration of its derivatives.

Case Study: Cancer Treatment Potential

In vitro studies have indicated that compounds derived from this compound may have potential in cancer treatment due to their inhibitory effects on specific kinases involved in tumor growth. For instance, related compounds demonstrated significant anti-tumor activity in mouse models when administered at effective dosages, leading to substantial tumor size reduction .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of 1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride in research settings?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used for purity analysis, as demonstrated for structurally similar sulfonamide derivatives (e.g., 98.34% purity verification in related compounds ). Complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) should be employed to confirm structural integrity. For method validation, parameters including specificity, linearity (R² > 0.99), and accuracy (recovery rates 95–105%) must be established, following pharmacopeial guidelines for impurity profiling .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Due to its hygroscopic nature (solubility in water: ~4 mg/mL ), the compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Desiccants like silica gel are recommended to mitigate moisture absorption. Safety protocols, including the use of PPE (gloves, goggles) and adherence to GHS hazard statements (e.g., H302, H318 ), must be followed to prevent exposure. Stability studies under accelerated conditions (40°C/75% RH) can inform long-term storage requirements .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) combined with reaction path search algorithms can model transition states and intermediates. The ICReDD framework integrates computational predictions with experimental validation, narrowing optimal reaction conditions (e.g., solvent, catalyst) and reducing trial-and-error approaches . For example, computational docking studies may predict interactions with biological targets, guiding derivatization strategies for structure-activity relationship (SAR) analysis .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Systematic solubility studies should be conducted under controlled conditions (temperature, pH, solvent polarity). Differential Scanning Calorimetry (DSC) can identify polymorphic forms affecting solubility . For example, discrepancies in DMSO solubility (>5 mg/mL vs. lower values) may arise from impurities or hydration states. Cross-validation using saturation shake-flask methods and HPLC quantification under standardized protocols is critical .

Q. What methodologies are recommended for identifying degradation products under accelerated stability conditions?

  • Methodological Answer : Forced degradation studies (thermal, oxidative, hydrolytic stress) coupled with LC-MS/MS can identify major degradation pathways. Impurity reference standards (e.g., EP/Pharm. grade ) enable quantification of byproducts like dealkylated or sulfonamide-cleaved derivatives. Kinetic modeling (Arrhenius plots) predicts shelf-life, while NMR and HRMS confirm degradation product structures .

Q. How can chiral analysis be performed to assess stereochemical purity in synthetic batches?

  • Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomers. Enantiomeric excess (ee) should be validated using polarimetry or circular dichroism (CD). Impurity standards for enantiomeric byproducts (e.g., (1S,4S)-isomers ) are essential for calibration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride
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1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride

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